Bis(2,2,3,3,4,4,4-heptafluorobutyl) Carbonate
Overview
Description
Bis(2,2,3,3,4,4,4-heptafluorobutyl) Carbonate: is a fluorinated organic compound with the molecular formula C9H4F14O3 . It is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Bis(2,2,3,3,4,4,4-heptafluorobutyl) Carbonate typically involves the reaction of 2,2,3,3,4,4,4-heptafluorobutanol with phosgene or diphosgene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: : Bis(2,2,3,3,4,4,4-heptafluorobutyl) Carbonate undergoes various chemical reactions, including nucleophilic substitution , hydrolysis , and transesterification .
Common Reagents and Conditions
Nucleophilic Substitution: This reaction typically involves nucleophiles such as or under mild to moderate temperatures.
Hydrolysis: The compound can be hydrolyzed in the presence of or to yield and .
Transesterification: This reaction involves the exchange of ester groups with alcohols under the influence of acidic or basic catalysts .
Major Products Formed: : The major products formed from these reactions include 2,2,3,3,4,4,4-heptafluorobutanol , carbon dioxide , and various fluorinated esters .
Scientific Research Applications
Chemistry: : Bis(2,2,3,3,4,4,4-heptafluorobutyl) Carbonate is used as a reagent in organic synthesis, particularly in the preparation of fluorinated polymers and copolymers . Its unique properties make it valuable in the development of materials with low surface energy and high chemical resistance .
Biology and Medicine: : In biological research, this compound is used in the study of fluorinated biomolecules and their interactions. It is also explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs .
Industry: : Industrial applications include its use as a plasticizer in the production of high-performance plastics and as a stabilizer in the formulation of coatings and adhesives . Its thermal stability and resistance to degradation make it suitable for use in harsh environments .
Mechanism of Action
The mechanism by which Bis(2,2,3,3,4,4,4-heptafluorobutyl) Carbonate exerts its effects involves its interaction with nucleophiles and electrophiles . The compound’s fluorinated nature enhances its electrophilicity , making it highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
Similar Compounds: : Compounds similar to Bis(2,2,3,3,4,4,4-heptafluorobutyl) Carbonate include 2,2,3,3,4,4,4-heptafluorobutyl acrylate , 2,2,3,3,4,4,4-heptafluorobutyl methacrylate , and 2,2,3,3,4,4,4-heptafluorobutyl acetate .
Uniqueness: : What sets this compound apart from these similar compounds is its ability to undergo a wider range of chemical reactions, particularly those involving carbonates . Its high thermal stability and resistance to hydrolysis also make it more suitable for applications requiring long-term stability .
Properties
IUPAC Name |
bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F14O3/c10-4(11,6(14,15)8(18,19)20)1-25-3(24)26-2-5(12,13)7(16,17)9(21,22)23/h1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDDOTOJUMBYKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00896824 | |
Record name | Bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00896824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026739-75-2 | |
Record name | Bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00896824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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